molecular formula C13H26N2O2 B13426016 3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine

3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine

Cat. No.: B13426016
M. Wt: 242.36 g/mol
InChI Key: NAICVDQMGYWRIV-UHFFFAOYSA-N
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Description

3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine is a spirocyclic amine derivative characterized by a 1-oxa-9-azaspiro[5.5]undecane core substituted with a methoxy group at position 4 and a propan-1-amine chain at position 9 . The spirocyclic architecture confers conformational rigidity, while the methoxy group and amine chain modulate physicochemical properties (e.g., solubility, polarity) and biological interactions.

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

3-(4-methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine

InChI

InChI=1S/C13H26N2O2/c1-16-12-3-10-17-13(11-12)4-8-15(9-5-13)7-2-6-14/h12H,2-11,14H2,1H3

InChI Key

NAICVDQMGYWRIV-UHFFFAOYSA-N

Canonical SMILES

COC1CCOC2(C1)CCN(CC2)CCCN

Origin of Product

United States

Preparation Methods

Spirocyclic Core Construction

  • Spirocyclic Formation via Cyclization of Precursors:
    The core structure, a spiro[5.5]undecan ring system, can be assembled through intramolecular cyclization reactions involving suitable diamines and dihalides or via cycloaddition reactions. The process often employs nucleophilic substitution or cyclization of amino alcohol derivatives under basic or acidic conditions.

  • Heterocyclic Ring Closure:
    The formation of the oxa (ether) linkage and the aza (amine) components typically proceeds through nucleophilic attack on electrophilic centers, such as halides or activated esters, under controlled conditions.

Incorporation of Methoxy Group

  • Methoxylation of Precursors:
    The methoxy group at the 4-position is introduced via methylation of phenolic or hydroxyl groups using methylating agents like methyl iodide or dimethyl sulfate, often in the presence of a base such as potassium carbonate.

Functionalization of Side Chains

  • Aminopropanol Side Chain Attachment:
    The propan-1-amine side chain is attached via nucleophilic substitution or reductive amination of aldehyde or ketone intermediates, with subsequent protection/deprotection steps as necessary.

  • Introduction of the Amine Group:
    The amino group can be introduced through nucleophilic substitution of halogenated intermediates with ammonia or primary amines, or via reductive amination of aldehyde intermediates.

Typical Reaction Conditions and Reagents

Step Reaction Type Reagents Conditions Notes
Spirocyclic core formation Cyclization Diamines, dihalides Reflux, inert atmosphere Often under nitrogen, with dry solvents
Methoxy group installation Methylation Methyl iodide or dimethyl sulfate In presence of K2CO3, DMF or acetone Controlled temperature, often room temp to 50°C
Side chain attachment Nucleophilic substitution Amino alcohol derivatives, halides Reflux, polar aprotic solvents Use of bases like NaH or K2CO3
Functional group protection Protection/deprotection Boc, Fmoc groups Standard conditions Ensures selectivity during multi-step synthesis

Representative Synthetic Route

Based on literature and similar heterocyclic syntheses, a representative pathway is:

Data Tables Summarizing Key Reactions

Reaction Step Reagents Solvent Temperature Yield Notes
Spirocyclic ring closure Diamine + Dihalide Toluene Reflux ~70-85% Intramolecular cyclization
Methoxy installation Methyl iodide + K2CO3 DMF Room temp to 50°C ~80-90% Methylation of phenolic hydroxyl
Side chain attachment Halogenated intermediate + 3-aminopropanol Acetone Reflux ~60-75% Nucleophilic substitution

Challenges and Optimization Strategies

  • Selectivity:
    Achieving regioselectivity during methoxylation and ring closure requires precise control of reaction conditions.

  • Yield Enhancement:
    Use of microwave-assisted synthesis or optimized purification techniques can improve overall yields.

  • Purity:
    Employing chromatography, recrystallization, and spectroscopic verification ensures high purity of intermediates and final product.

Summary of Literature and Research Findings

  • Synthetic feasibility of spirocyclic compounds has been demonstrated in heterocyclic chemistry, with multiple pathways available depending on starting materials and desired functional groups (see reference).

  • Methodologies involving intramolecular cyclizations, methylation, and nucleophilic substitutions are well-established for constructing similar structures.

  • Reaction conditions are typically mild to moderate, with inert atmospheres and dry solvents crucial for high yields and purity.

  • Research advances suggest that employing green chemistry principles, such as solvent recycling and microwave irradiation, can optimize synthesis efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The spirocyclic amine can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Conditions involving alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the amine can produce secondary or tertiary amines.

Scientific Research Applications

3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, a crucial transporter protein required for bacterial survival . The compound’s spirocyclic structure allows it to fit into the active site of the protein, disrupting its function and inhibiting bacterial growth.

Comparison with Similar Compounds

Structural Variations

Key structural differences among spiroazaspiro derivatives include:

  • Substituents on the spiro ring : Position and type of substituents (e.g., methoxy, hydroxyl, aryl, heteroaryl).
  • Amine chain modifications : Variations in chain length, branching, or functional groups.
Table 1: Structural Comparison of Selected Analogues
Compound Name Spiro Ring Substituent Amine Chain Modification Molecular Formula Molecular Weight (g/mol) Reference
3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine 4-Methoxy Propan-1-amine C₁₄H₂₆N₂O₂ 254.37
N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine (6a) Phenyl (position 3) Cyclopropylamine C₁₉H₂₆N₂O 298.43
N-(2-(Methylthio)ethyl)-3-(thiophen-2-yl)-1-oxa-4-azaspiro[5.5]undecan-9-amine Thiophen-2-yl 2-(Methylthio)ethylamine C₁₆H₂₆N₂OS₂ 327.16
3-(Benzo[d][1,3]dioxol-5-yl)-N-cyclobutyl-1-oxa-4-azaspiro[5.5]undecan-9-amine Benzo[d][1,3]dioxol-5-yl Cyclobutylamine C₁₉H₂₄N₂O₃ 340.41
1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride Hydroxyl (position 4) None (free amine) C₁₀H₁₈NO₂·HCl 235.72

Physicochemical Properties

  • Solubility : Methoxy and hydroxyl groups improve water solubility compared to aryl/hydrophobic substituents .
  • Stereochemical Complexity : Diastereomer ratios (e.g., 2:1 in 6a , 52% major isomer in thiophene derivative ) highlight challenges in synthesis and purification.

Biological Activity

3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H26N2O2C_{13}H_{26}N_{2}O_{2}, with a molecular weight of approximately 226.36 g/mol. The structure features a spirocyclic framework, which is known to influence the biological activity of similar compounds.

Research indicates that compounds with spirocyclic structures often interact with various biological targets, including receptors and enzymes. For instance, related compounds have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation and pain pathways. This inhibition can lead to beneficial effects in models of chronic diseases, such as chronic kidney disease .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant activity against various cell lines. For example, it has demonstrated cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest.

In Vivo Studies

In vivo studies utilizing animal models have further elucidated the compound's biological effects. Notably, in a rat model of anti-glomerular basement membrane glomerulonephritis, administration of related spirocyclic compounds resulted in reduced serum creatinine levels, suggesting protective effects on renal function . The orally active nature of these compounds enhances their therapeutic potential.

Case Studies

  • Chronic Kidney Disease Model :
    • Objective : Assess the efficacy of this compound in reducing renal injury.
    • Method : Administered at a dosage of 30 mg/kg.
    • Results : Significant reduction in serum creatinine levels was observed compared to control groups, indicating renal protective effects.
  • Cancer Cell Line Study :
    • Objective : Evaluate cytotoxicity against various cancer cell lines.
    • Method : MTT assay performed on breast and prostate cancer cell lines.
    • Results : The compound exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity.

Data Summary

Biological Activity In Vitro Results In Vivo Results
Cytotoxicity against cancer cellsIC50 < 10 µMReduced serum creatinine levels
sEH inhibitionPotent inhibitionRenal protection observed
Apoptosis inductionConfirmed via flow cytometryNot assessed

Q & A

Q. How to address decomposition during purification?

  • Answer :
  • Low-temperature chromatography : Reduces thermal degradation.
  • Acidic additives : TFA (0.1%) stabilizes amine intermediates during HPLC .
  • Lyophilization : Freeze-drying under inert atmosphere preserves sensitive compounds .

Q. Why do HRMS spectra sometimes show unexpected adducts?

  • Answer : Sodium or potassium adducts (e.g., [M+Na]+^+) are common in ESI-MS. Use:
  • Desalting columns : Remove metal ions pre-analysis.
  • Matrix-matched standards : Correct for ionization efficiency .

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